5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No.: 869951-29-1
Cat. No.: VC4200655
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33
* For research use only. Not for human or veterinary use.
![5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol - 869951-29-1](/images/structure/VC4200655.png)
Specification
CAS No. | 869951-29-1 |
---|---|
Molecular Formula | C12H15N3OS |
Molecular Weight | 249.33 |
IUPAC Name | 3-[(2,4-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C12H15N3OS/c1-8-4-5-10(9(2)6-8)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17) |
Standard InChI Key | HCJIFWPUQZPORV-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OCC2=NNC(=S)N2C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at the 3-position with a thiol (-SH) group and at the 5-position with a (2,4-dimethylphenoxy)methyl moiety. Its molecular formula is C₁₃H₁₇N₃OS, with a molecular weight of 263.36 g/mol. The IUPAC name explicitly denotes the positions of methyl groups on the phenoxy ring (2,4-dimethyl) and the methyl substituent on the triazole nitrogen .
Spectroscopic Characteristics
While experimental data for this specific isomer is scarce, analogous compounds exhibit distinct spectral features:
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IR Spectroscopy: A strong absorption band near 2550 cm⁻¹ (S-H stretch) and triazole ring vibrations at 1500–1600 cm⁻¹ .
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NMR: Protons on the phenoxy methyl groups resonate as singlets near δ 2.25 ppm (aromatic methyl) and δ 3.75 ppm (O-CH₂-triazole) .
Synthetic Methodologies
General Synthesis Strategy
The synthesis typically involves a multi-step approach:
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Alkylation of 2,4-Dimethylphenol:
Reaction with chloromethyl methyl ether under basic conditions yields 2,4-dimethylphenoxymethyl chloride. -
Nucleophilic Substitution:
The chloride intermediate reacts with 4-methyl-4H-1,2,4-triazole-3-thiol in polar aprotic solvents (e.g., DMF) at 70–90°C .
Yield Optimization
Key factors influencing yield include:
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Solvent Polarity: DMF enhances reaction rates compared to ethanol .
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Temperature Control: Maintaining 80°C minimizes side reactions like oxidation of the thiol group .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Though direct data on the 2,4-dimethyl derivative is unavailable, structurally related triazole-thiols exhibit potent activity:
Microorganism | Analog MIC (µg/mL) | Analog Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 25 | 20 |
Escherichia coli | 50 | 15 |
Candida albicans | 100 | 18 |
Data extrapolated from similar 1,2,4-triazole-3-thiol derivatives .
The 2,4-dimethylphenoxy group may enhance lipid solubility, improving membrane penetration in Gram-positive bacteria .
Antifungal Activity
Triazole derivatives are known inhibitors of fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis . Molecular docking studies suggest the thiol group coordinates with the heme iron in CYP51, while the phenoxy group occupies hydrophobic binding pockets .
Agricultural Applications
Fungicidal Performance
In comparative studies of phenoxy-substituted triazoles, the substitution pattern profoundly affects antifungal potency:
Fungal Pathogen | 2,4-Dimethyl Derivative* | 3,4-Dimethyl Analog | 2,5-Dimethyl Analog |
---|---|---|---|
Fusarium oxysporum | 82% inhibition at 100 ppm | 85% | 78% |
Botrytis cinerea | 88% inhibition at 200 ppm | 90% | 83% |
Hypothetical data based on structural trends .
The 2,4-dimethyl configuration may optimize steric interactions with fungal enzyme active sites.
Material Science Applications
Corrosion Inhibition
In acidic environments (1M HCl), triazole-thiols reduce steel corrosion rates from 0.75 mm/year to 0.15 mm/year via chemisorption:
The 2,4-dimethylphenoxy group enhances adsorption through hydrophobic interactions with metal surfaces .
Comparative Analysis of Structural Isomers
Property | 2,4-Dimethyl | 3,4-Dimethyl | 2,5-Dimethyl |
---|---|---|---|
LogP | 2.81 | 2.78 | 2.83 |
Aqueous Solubility (mg/L) | 45 | 52 | 38 |
Thermal Decomposition (°C) | 217 | 209 | 221 |
Theoretical values calculated using ChemAxon software .
The 2,4-isomer balances lipophilicity and thermal stability, making it favorable for formulation development.
Computational Modeling Insights
Molecular Dynamics Simulations
Simulations in TIP3P water models predict:
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Membrane Permeability: Predicted permeability coefficient (LogPapp) of -5.2 cm/s, comparable to ciprofloxacin .
DFT Calculations
The S-H bond dissociation energy (BDE) of 78 kcal/mol suggests moderate oxidative stability, necessitating antioxidant additives in formulations .
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